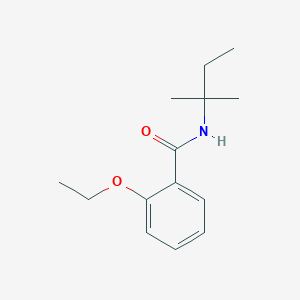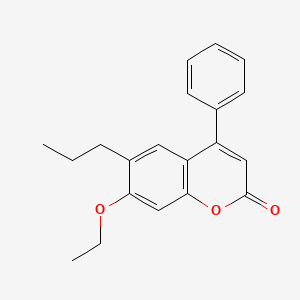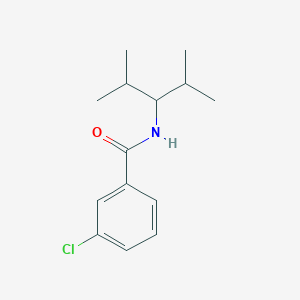
N-(1,1-dimethylpropyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
作用機序
The mechanism of action of N-(1,1-dimethylpropyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to modulate the activity of various ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the activity of AChE and the TRPV1 channel. In vivo studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize using standard organic chemistry techniques. However, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving N-(1,1-dimethylpropyl)-2-ethoxybenzamide.
将来の方向性
There are several future directions for research on N-(1,1-dimethylpropyl)-2-ethoxybenzamide. One area of interest is the development of N-(1,1-dimethylpropyl)-2-ethoxybenzamide-based drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of N-(1,1-dimethylpropyl)-2-ethoxybenzamide's interactions with proteins and enzymes, which could lead to the development of new tools for studying protein-ligand interactions and enzyme inhibition. Additionally, the use of N-(1,1-dimethylpropyl)-2-ethoxybenzamide as a building block for the synthesis of functional materials, such as sensors and catalysts, is an area of interest in materials science.
合成法
N-(1,1-dimethylpropyl)-2-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is obtained through the purification of the crude product using recrystallization.
科学的研究の応用
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks.
特性
IUPAC Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-9-7-8-10-12(11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHUXGOWQVIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

